molecular formula C3H9OP B14681112 Methanol, (dimethylphosphino)- CAS No. 33796-25-7

Methanol, (dimethylphosphino)-

Cat. No.: B14681112
CAS No.: 33796-25-7
M. Wt: 92.08 g/mol
InChI Key: LRUAEICXNJUARS-UHFFFAOYSA-N
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Description

The compound "Methanol, (dimethylphosphino)-" (CAS name: Methanol, (dimethylphosphino)-; IUPAC name: (dimethylphosphino)methanol) is an organophosphorus derivative of methanol. It features a dimethylphosphino group (-P(CH₃)₂) attached to the hydroxyl-bearing carbon of methanol.

Properties

IUPAC Name

dimethylphosphanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9OP/c1-5(2)3-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUAEICXNJUARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187457
Record name Methanol, (dimethylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33796-25-7
Record name Methanol, (dimethylphosphino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (dimethylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, (dimethylphosphino)- typically involves the reaction of methanol with a dimethylphosphine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes that can activate the methanol and dimethylphosphine for the coupling reaction.

Industrial Production Methods

Industrial production of methanol, (dimethylphosphino)- may involve large-scale chemical reactors where methanol and dimethylphosphine are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Baseline Reactivity of Methanol

Methanol (CH3_3OH) undergoes three primary reaction types:

  • Oxidation : Forms formaldehyde (CH2_2O), formic acid (HCOOH), and CO2_2 under catalytic or thermal conditions .

  • Dehydration : Produces dimethyl ether (DME) over acidic catalysts like γ-Al2_2O3_3 at 290°C (70% conversion) .

  • Esterification : Reacts with carboxylic acids to form methyl esters (e.g., methyl acetate) .

Analogous Organophosphorus Reactivity

While not directly studied here, organophosphorus compounds often exhibit:

  • Ligand Properties : Phosphine groups (e.g., –P(CH3_3)2_2) coordinate to transition metals, influencing catalytic cycles .

  • Nucleophilic Substitution : The –OH group in methanol could be replaced by phosphorus-containing moieties in synthesis.

  • Acid-Base Behavior : The phosphino group may deprotonate methanol’s –OH, forming phosphine oxides (e.g., CH3_3OP(O)(CH3_3)2_2) under oxidative conditions.

Gaps in Available Data

The provided sources lack explicit references to "Methanol, (dimethylphosphino)-". Key limitations include:

  • No kinetic or thermodynamic data for reactions involving this compound.

  • No characterization (e.g., NMR, IR) or computational studies.

  • No industrial or laboratory applications documented.

Recommended Pathways for Further Research

To address this gap, consult:

  • Specialized Organophosphorus Chemistry Journals : e.g., Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Catalysis Studies : Investigate its potential as a ligand in methanol-to-olefins (MTO) or DME synthesis .

  • Theoretical Calculations : Use density functional theory (DFT) to predict reaction barriers, as done for methanol/DME pathways in zeolites .

Scientific Research Applications

Methanol, (dimethylphosphino)- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphine groups in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanol, (dimethylphosphino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphino group can form coordination bonds with metal centers in enzymes, affecting their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons between methanol and other solvents or organophosphorus compounds can be inferred from the context of antimicrobial activity and toxicological profiles.

Methanol vs. Petroleum Ether Extracts

highlights antimicrobial activity of methanol and petroleum ether extracts from Phoma sp. URM 7221. Key differences include:

Property Methanol Extract Petroleum Ether Extract
Rf Values (TLC) 0.125 (S. aureus), 0.15 (MRSA) 0.65 (S. aureus), 0.6 (MRSA)
Bioactive Compounds Phenolics, reducing sugars Triterpenes, steroids
Polarity High Low

Methanol’s polarity enables efficient extraction of polar compounds like phenolics, while petroleum ether preferentially isolates non-polar terpenes and steroids. The lower Rf values of methanol extracts suggest stronger interactions with polar stationary phases in TLC .

Toxicological Profiles

references methanol’s toxicological data from the U.S. EPA HPV Challenge Program. Organophosphorus analogs (e.g., phosphine derivatives) are typically more toxic due to their reactivity with biological thiols and enzymes, but this remains speculative without direct evidence.

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